N-(4-methylthiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-methylthiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 4-methylthiazol-2-yl carboxamide group.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S2/c1-6-5-19-10(13-6)14-8(16)7-4-12-11-15(9(7)17)2-3-18-11/h2-5H,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLBQENBGUQSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylthiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS: 851944-60-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molar mass of 292.34 g/mol. The compound features a thiazolo ring fused with a pyrimidine moiety and a carboxamide functional group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molar Mass | 292.34 g/mol |
| CAS Number | 851944-60-0 |
Anticancer Activity
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer properties. This compound has been evaluated for its effectiveness against various cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported an IC value of 7.26 µM against HepG2 cells, indicating potent cytotoxicity compared to standard drugs like Staurosporine (IC = 8.4 µM) .
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle in cancer cells, leading to increased apoptosis.
- VEGFR-2 Inhibition : It inhibits the VEGFR-2 kinase, crucial for tumor angiogenesis. One study reported an IC of 0.15 µM for VEGFR-2 inhibition, demonstrating its potential as an antiangiogenic agent .
Antimicrobial Activity
Beyond its anticancer properties, this compound also exhibits antimicrobial activity . Thiazole derivatives have been noted for their effectiveness against various pathogens due to their ability to disrupt microbial cell functions.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
-
Antitumor Studies : A recent study synthesized various thiazole derivatives and assessed their anticancer activity against MCF-7 and HepG2 cell lines. The most active derivative exhibited an IC value significantly lower than standard treatments .
Compound Cell Line IC (µM) Standard Drug IC (µM) Compound 4c MCF-7 2.57 ± 0.16 6.77 ± 0.41 Compound 4c HepG2 7.26 ± 0.44 8.40 ± 0.51 - Apoptosis Induction : The compound was found to induce apoptosis in cancer cells through activation of caspase pathways, further supporting its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Inhibitory Activity of Selected Thiazolo[3,2-a]pyrimidine Derivatives
- Substituent Effects: Compound 21 (furan substituent) shows moderate β1i/β5i inhibition (19–23%), likely due to the electron-rich furan enhancing binding interactions . Compound 22 (benzyl-dihydrodioxin) exhibits higher inhibition (31–32%), suggesting bulkier aromatic groups improve target engagement .
Functional Group Modifications
Carboxamide vs. Sulfonic Acid Derivatives :
- Sulfonic acid derivatives (e.g., 3c and 4a in and ) demonstrate enhanced solubility due to their hydrophilic groups but may exhibit reduced membrane permeability compared to carboxamides .
- The carboxamide group in the target compound likely improves lipophilicity, favoring cellular uptake while maintaining hydrogen-bonding capacity for target binding .
Ester vs. Carboxamide :
Dimeric and Macrocyclic Derivatives
- However, dimerization may reduce bioavailability compared to monomeric analogs like the target compound .
Structural and Crystallographic Insights
- Crystal Packing : Ethyl carboxylate derivatives () exhibit intermolecular hydrogen bonding, critical for stabilizing crystal lattices. Similar interactions may govern the target compound’s solid-state behavior .
- Puckering Analysis: The thiazolo[3,2-a]pyrimidine core likely adopts a non-planar conformation, as seen in related heterocycles, enhancing binding to curved enzymatic pockets .
Key Research Findings and Trends
- Activity Trends : Bulky aromatic substituents (e.g., benzyl, 4-methylthiazol-2-yl) correlate with higher inhibitory activity compared to smaller heterocycles (e.g., furan) .
- Synthetic Accessibility : Carboxamide derivatives are readily synthesized via condensation reactions, as demonstrated in and , enabling rapid diversification of the thiazolo[3,2-a]pyrimidine scaffold .
- Pharmacokinetic Considerations : Carboxamides balance solubility and stability, making them preferable over esters or sulfonic acids for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
